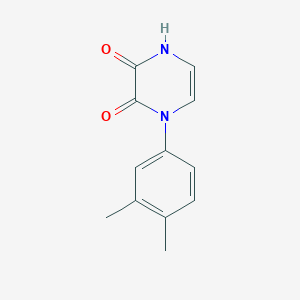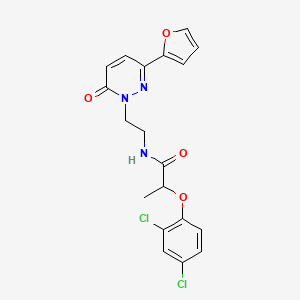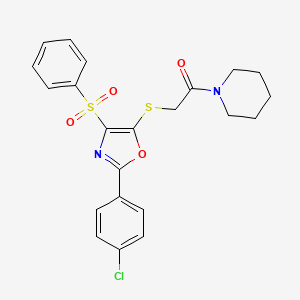
2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" is a synthetic molecule that appears to be designed for potential pharmacological applications. Although the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and studied for their anti-inflammatory properties. For instance, a related compound, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, and its derivatives have been created and evaluated for anti-inflammatory activity, showing promising results without the presence of a carboxyl group, which is known to reduce gastric irritation .
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, which were purified using flash chromatography and characterized by spectral and elemental analysis . This suggests that the synthesis of the compound would likely involve similar techniques, ensuring purity and proper characterization of the final product.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined through crystallography. For example, an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone has been studied, revealing dihedral angles between the benzene ring and the piperidine rings, as well as the formation of intermolecular hydrogen bonds in the crystal structure . These structural details are crucial for understanding the molecular interactions and potential bioactivity of the compound.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the exact compound , the synthesis and characterization of similar compounds suggest that it may undergo reactions typical for its functional groups. For example, the sulfanyl and ketone groups may participate in various chemical reactions that could be exploited in further derivatization or in interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-((2-(4-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-1-(piperidin-1-yl)ethanone" are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, one can infer that the compound would exhibit properties consistent with its molecular structure, such as solubility, melting point, and stability, which would be influenced by its functional groups and overall molecular geometry . These properties are essential for determining the compound's suitability for further development as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis has been employed for producing compounds with a structure related to the chemical . These compounds have been shown to exhibit antibacterial activity, indicating potential applications in combating bacterial infections (Merugu et al., 2010).
Synthesis and Anti-inflammatory Activity
Some derivatives of the chemical have been synthesized and evaluated for their anti-inflammatory activity. The study found that specific derivatives exhibit remarkable anti-inflammatory effects, which could have implications for the treatment of inflammatory conditions (Karande & Rathi, 2017).
Antitumor Activity Evaluation
Derivatives of this chemical have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells. Certain compounds were identified as promising antiproliferative agents, suggesting a potential role in cancer treatment (Yurttaş et al., 2014).
Antimicrobial Activity
Various synthesized derivatives of the chemical have been evaluated for their antimicrobial activity. This research highlights the potential use of these compounds in combating various bacterial infections (Khalid et al., 2016).
Wound-Healing Potential
Studies have been conducted on derivatives of this chemical for their in vivo wound-healing potential. The findings suggest significant wound healing, indicating a potential application in medical treatments for wounds (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c23-17-11-9-16(10-12-17)20-24-21(31(27,28)18-7-3-1-4-8-18)22(29-20)30-15-19(26)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQSPCMMBXIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
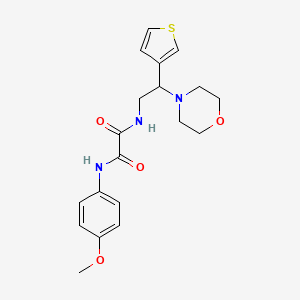

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)
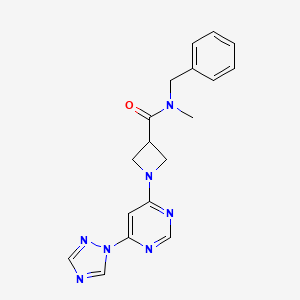
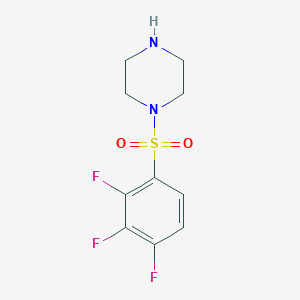
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
